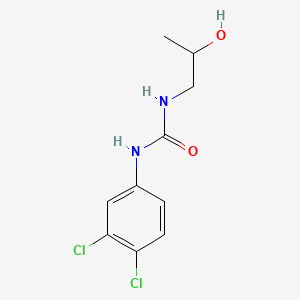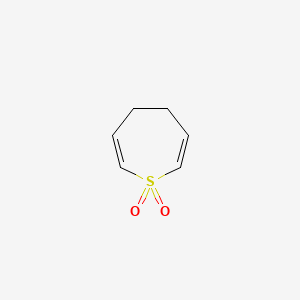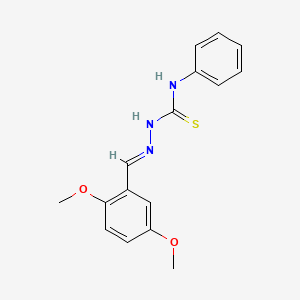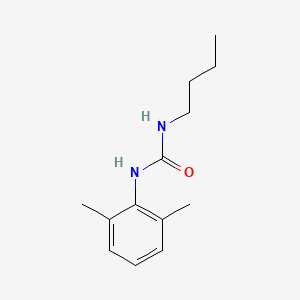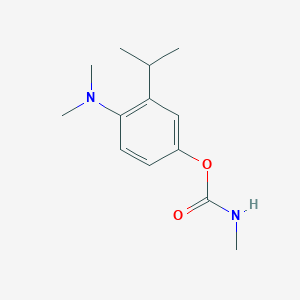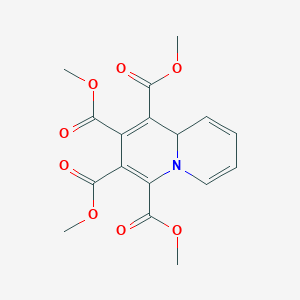![molecular formula C17H18N2O B11952613 N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
N'-[(Z)-1-phenylbutylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Z)-1-phenylbutylidene]benzohydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-[(Z)-1-phenylbutylidene]benzohydrazide can be synthesized through the condensation reaction between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. The reaction involves the following steps:
Condensation Reaction: The primary amine reacts with the carbonyl compound to form an imine intermediate.
Hydrazone Formation: The imine intermediate further reacts with hydrazine to form the hydrazone compound.
The reaction is typically carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N’-[(Z)-1-phenylbutylidene]benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-1-phenylbutylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and carbonyl compound.
Substitution: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and carbonyl compound .
Applications De Recherche Scientifique
N’-[(Z)-1-phenylbutylidene]benzohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as corrosion inhibitors.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-[(Z)-1-phenylbutylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety allows it to act as a nucleophile, participating in various biochemical reactions. It can inhibit enzymes by forming stable complexes with metal ions, thereby affecting the enzyme’s activity. Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar in structure but with different substituents, leading to varied biological activities.
N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: Another hydrazone derivative with distinct pharmacological properties.
Uniqueness
N’-[(Z)-1-phenylbutylidene]benzohydrazide stands out due to its specific structural features, which confer unique reactivity and biological activity
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-[(Z)-1-phenylbutylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O/c1-2-9-16(14-10-5-3-6-11-14)18-19-17(20)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,20)/b18-16- |
Clé InChI |
LIMYTIVNYGQDKY-VLGSPTGOSA-N |
SMILES isomérique |
CCC/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canonique |
CCCC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)


